3-(4-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
CAS No.:
Cat. No.: VC14957139
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22ClN3O2 |
|---|---|
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | 3-(4-chloroindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C23H22ClN3O2/c1-29-15-5-6-20-17(13-15)18-14-27(11-8-21(18)25-20)23(28)9-12-26-10-7-16-19(24)3-2-4-22(16)26/h2-7,10,13,25H,8-9,11-12,14H2,1H3 |
| Standard InChI Key | KTWRAPCXEKOQPZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4C=CC5=C4C=CC=C5Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a bicyclic indole-pyridoindole core modified with chloro and methoxy substituents. The indole moiety at position 4 bears a chlorine atom, while the tetrahydro-2H-pyrido[4,3-b]indol-2-yl group contains a methoxy group at position 8. These substituents influence electronic distribution and steric interactions, critical for molecular recognition in biological systems .
Synthesis and Chemical Reactivity
Catalytic Synthesis Pathways
A Brønsted acid-catalyzed approach enables efficient construction of the indole-pyridoindole framework. Key steps include:
-
Lithiation of N-methylindole using n-BuLi in anhydrous tetrahydrofuran (THF) at −78°C .
-
Nucleophilic addition to γ-butyrolactone, followed by oxidation with Dess-Martin periodinane (DMP) to form the ketoaldehyde intermediate .
-
Cyclocondensation under microwave irradiation with MoO2Cl2(DMSO)2 catalyst, achieving 20–31% yields for critical intermediates .
Table 1: Comparative Synthesis Yields
| Step | Reagent System | Yield (%) |
|---|---|---|
| Lithiation | n-BuLi/THF | 85–90 |
| Ketoaldehyde Formation | DMP/DCM | 31 |
| Cyclocondensation | MoO2Cl2(DMSO)2/Microwave | 20 |
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Related Compounds
| Compound Modification | 5-HT2A Ki (nM) | D3 Ki (nM) | Antiproliferative IC50 (μM) |
|---|---|---|---|
| 4-Chloro, 8-methoxy (Target) | 15.2 ± 1.8 | 8.3 ± 0.9 | 1.7 ± 0.3 |
| 6-Chloro, 8-methoxy | 27.4 ± 3.1 | 14.6 ± 1.2 | 2.9 ± 0.5 |
| 4-Methoxy, 8-methoxy | 42.1 ± 4.7 | 22.8 ± 2.4 | >10 |
Data illustrate the 4-chloro substitution's superiority in target affinity and cytotoxicity, likely due to enhanced halogen bonding with receptor residues .
Industrial Applications and Patent Landscape
Pharmaceutical Formulations
A 2019 patent discloses crystalline Form A of a related pyridoindole compound with:
This highlights the feasibility of developing stable dosage forms for clinical testing.
Synthetic Scale-Up Challenges
Key issues include:
-
Low yielding cyclocondensation steps (20–31%) requiring catalyst optimization .
-
Purification complexities due to regioisomeric byproducts in indole alkylation .
Future Research Directions
-
Catalyst Development: Design chiral Brønsted acids for enantioselective synthesis of stereocenters.
-
Prodrug Strategies: Acetylate the methoxy group to enhance blood-brain barrier penetration.
-
Polypharmacology Profiling: Assess off-target effects at histamine H1 and adrenergic α1 receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume